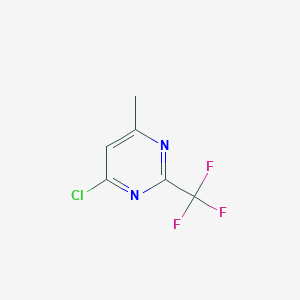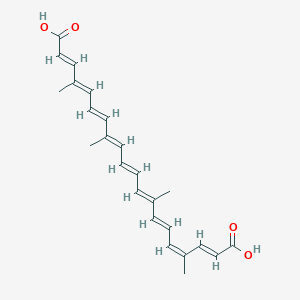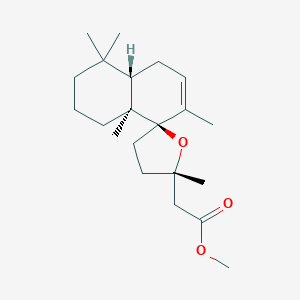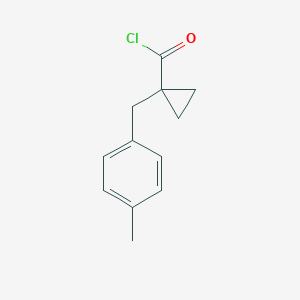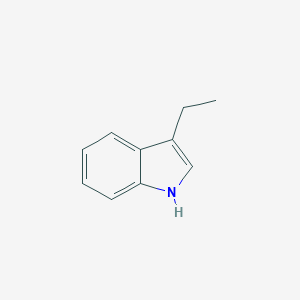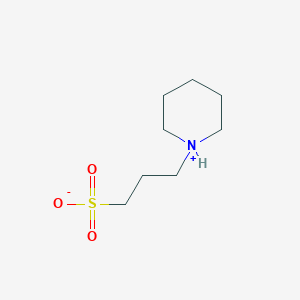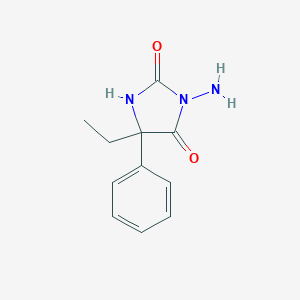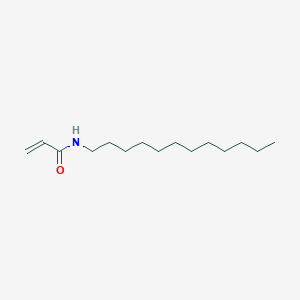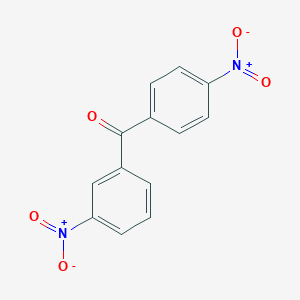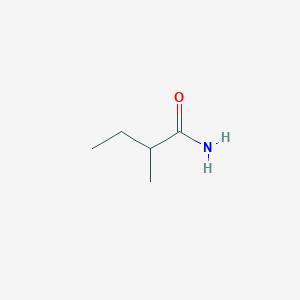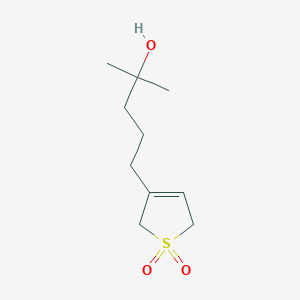
3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as sulindac sulfide, which is a nonsteroidal anti-inflammatory drug (NSAID). However,
Wirkmechanismus
The mechanism of action of 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX activity, 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide has various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide in lab experiments is its ability to inhibit COX activity, which can be useful in studying inflammation, pain, and fever. Additionally, its ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy research. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide. One potential direction is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, studies are needed to determine the toxicity of this compound and its derivatives to ensure their safety in various applications.
In conclusion, 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide is a chemical compound that has potential applications in various fields such as cancer research, material science, and organic chemistry. Its ability to inhibit COX activity and induce apoptosis in cancer cells makes it a potential candidate for drug development. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Synthesemethoden
The synthesis of 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide can be achieved through various methods. One of the most common methods involves the reaction of sulindac with thionyl chloride to form sulindac chloride, which is then treated with sodium hydride and 1,4-dioxane to form 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide.
Wissenschaftliche Forschungsanwendungen
3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide has been extensively studied for its potential applications in various fields such as cancer research, material science, and organic chemistry.
Eigenschaften
CAS-Nummer |
1135-22-4 |
|---|---|
Molekularformel |
C10H18O3S |
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol |
InChI |
InChI=1S/C10H18O3S/c1-10(2,11)6-3-4-9-5-7-14(12,13)8-9/h5,11H,3-4,6-8H2,1-2H3 |
InChI-Schlüssel |
OLQQKUGPGIOLIW-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
Kanonische SMILES |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
Andere CAS-Nummern |
1135-22-4 |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



